molecular formula C19H22N4O3S2 B2575929 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine CAS No. 1170387-87-7

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine

Cat. No.: B2575929
CAS No.: 1170387-87-7
M. Wt: 418.53
InChI Key: ZMSCFDVSDWLVMW-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology for its potential as a protein kinase inhibitor. Its molecular architecture, featuring a sulfonyl-linked isoxazole and a phenyl-thiazole scaffold, is characteristic of compounds designed to target the ATP-binding pocket of specific kinases. Structural analogs of this compound have been investigated for their role in modulating intracellular signaling pathways . Preliminary research and structural analysis suggest its primary research value lies in the exploration of immune signaling and oncogenic pathways, particularly as a potential inhibitor of Spleen Tyrosine Kinase (SYK), a key regulator of signaling in hematopoietic cells that is a target in autoimmune disorders and hematological cancers . By potentially attenuating SYK-mediated phosphorylation events, this compound provides researchers with a chemical tool to dissect B-cell receptor signaling, mast cell activation, and other processes driven by this non-receptor tyrosine kinase, thereby aiding in the validation of new therapeutic targets and the study of disease mechanisms.

Properties

IUPAC Name

3,5-dimethyl-4-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-14-19(15(2)26-21-14)28(24,25)23-10-8-22(9-11-23)12-18-20-17(13-27-18)16-6-4-3-5-7-16/h3-7,13H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSCFDVSDWLVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, which are then coupled with the piperazine ring. Common reagents used in these reactions include sulfonyl chlorides, thiazole derivatives, and piperazine. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or thiazole moieties using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides, amines; in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:

  • Formation of the piperazine ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the oxazole and thiazole groups : These heterocycles are synthesized through condensation reactions or cyclization processes that utilize various coupling agents and catalysts.

Recent studies have highlighted the efficiency of these synthetic routes, emphasizing the importance of optimizing reaction conditions to improve yields and purity .

Anticancer Properties

One of the primary applications of this compound is in cancer therapy. Research indicates that derivatives containing piperazine exhibit significant activity against various cancer cell lines. The presence of the oxazole and thiazole moieties enhances their interaction with biological targets, such as protein kinases involved in cell proliferation and survival pathways.

In vitro studies have demonstrated that this compound can inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

Another notable application is its antimicrobial potential. Compounds with similar structures have shown effectiveness against a range of bacterial strains, including resistant strains. The sulfonamide group is particularly known for its antibacterial properties, which may contribute to the overall efficacy of this compound in treating infections .

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers evaluated the anticancer effects of various piperazine derivatives, including those similar to 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine. The results indicated a dose-dependent inhibition of cell proliferation in human cancer cell lines with IC50 values ranging from 5 to 20 µM. Mechanistic studies revealed that these compounds induce apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of this class of compounds against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against S. aureus, indicating strong antibacterial activity .

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The sulfonyl and thiazole groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

Table 1: Key Structural Differences and Molecular Properties
Compound Name Core Substituents Molecular Formula Key Structural Notes
Target Compound 3,5-dimethyl-1,2-oxazol-4-yl sulfonyl; 4-phenyl-1,3-thiazol-2-ylmethyl C₁₉H₂₁N₅O₃S₂ Enhanced lipophilicity from dimethyloxazole; dual heterocyclic motifs
1-(Methylsulfonyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine Methylsulfonyl; 4-phenyl-1,3-thiazol-2-ylmethyl C₁₄H₁₇N₃O₂S₂ Simpler sulfonyl group; lower molecular weight
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine 3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl C₁₄H₁₈N₄O Oxadiazole ring instead of thiazole/oxazole; lacks sulfonyl group
Piperazine, 1-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-thioxoethyl]-4-methyl- Pyrazol-4-yl-thioxoethyl; methyl C₁₇H₂₁N₅S Thioxoethyl linker; pyrazole ring; low synthetic yield (1.5%)

Key Observations :

  • The target compound’s 3,5-dimethyloxazole sulfonyl group increases steric bulk and lipophilicity compared to the methylsulfonyl group in , which may influence membrane permeability and target engagement.

Pharmacological Potential (Inferred from Structural Analogs)

  • Antimicrobial Activity : Thiazole-containing derivatives (e.g., ) are often associated with antibacterial and antifungal properties due to heterocyclic bioisosterism .
  • Receptor Binding : Arylpiperazines like those in and exhibit affinity for serotonin and dopamine receptors. The target compound’s dual heterocycles may enable multi-target activity.
  • Metabolic Stability: The sulfonyl group in the target compound and may reduce oxidative metabolism, extending half-life compared to non-sulfonylated analogs .

Crystallographic and Conformational Insights

  • Piperazine rings typically adopt a chair conformation, as seen in 4-(methylsulfonyl)piperazin-1-ium chloride . Substituents like the thiazol-2-ylmethyl group may induce minor distortions, affecting binding to flat binding pockets.

Biological Activity

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H19N3O3S\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

Key Properties:

  • Molecular Weight : 337.39 g/mol
  • CAS Number : 866154-84-9
  • Purity : 90% .

Synthesis

The synthesis of this compound typically involves the reaction of specific sulfonamide derivatives with piperazine and oxazole precursors. Various methods have been explored to optimize yield and purity, including the use of different solvents and reaction conditions .

Antimicrobial Activity

Research indicates that derivatives of piperazine and oxazole exhibit significant antimicrobial properties. For instance:

  • Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential use as antibacterial agents .

Enzyme Inhibition

The compound's sulfonamide group is linked to enzyme inhibition mechanisms:

  • Acetylcholinesterase (AChE) Inhibition : Studies show that related compounds can inhibit AChE, which is crucial for treating neurodegenerative diseases .

Antitumor Activity

Some studies have indicated that compounds with similar piperazine frameworks exhibit cytotoxic effects against cancer cell lines:

  • The mechanism often involves the induction of apoptosis in tumor cells .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various piperazine derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for certain analogs .
  • Neuroprotective Effects : Another investigation into related piperazine compounds demonstrated neuroprotective effects in animal models of Alzheimer's disease by inhibiting AChE activity and reducing amyloid plaque formation .

The biological activity of this compound may be attributed to:

  • Sulfonamide Functionality : This group enhances binding affinity to target enzymes.
  • Oxazole Ring : Contributes to the compound's stability and bioactivity through electron-withdrawing effects.

Comparative Analysis

Compound NameMIC (µg/mL)AChE Inhibition (%)Antitumor Activity
Compound A0.585High
Compound B1.075Moderate
Target CompoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the piperazine core with sulfonyl oxazole and thiazole methyl substituents?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine ring. For sulfonyl oxazole attachment, sulfonylation using 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) is effective. The thiazole methyl group is introduced via nucleophilic substitution or reductive amination, leveraging a benzyl bromide intermediate derived from 4-phenylthiazole. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Consideration : Monitor reaction progress via TLC or LC-MS to avoid over-sulfonylation, which can lead to di-substituted byproducts.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying substituent positions (e.g., sulfonyl group at N1, thiazole methyl at C4). Key signals include the singlet for oxazole methyl groups (~2.3 ppm) and thiazole aromatic protons (~7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calculated: 427.13 g/mol) with <2 ppm error.
  • Elemental Analysis : Validate purity (>98%) and stoichiometry (C, H, N, S) .

Q. How can researchers assess preliminary toxicity and safety profiles for this compound?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells (IC50_{50} determination).
  • Skin/Eye Irritation : Follow OECD guidelines 439/492 with reconstructed tissue models (e.g., EpiDerm™). Piperazine derivatives often show mild irritation (Category 2/2A) .
  • Acute Toxicity : Conduct rodent studies (oral, dermal) per OECD 423; note that sulfonyl groups may enhance metabolic stability but require hepatic enzyme profiling .

Q. What strategies optimize solubility for in vitro assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤1% v/v) with PBS or cell culture media. Pre-solubilize in DMSO followed by serial dilution.
  • pH Adjustment : Piperazine’s basic nitrogen (pKa ~9.5) allows protonation in acidic buffers (pH 4–6), enhancing aqueous solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the roles of the oxazole and thiazole moieties in biological activity?

  • Methodological Answer :

  • Oxazole Modification : Replace 3,5-dimethyl groups with electron-withdrawing substituents (e.g., Cl, NO2_2) to test π-π stacking interactions in receptor binding.
  • Thiazole Replacement : Substitute 4-phenylthiazole with benzothiazole or imidazole to assess impact on lipophilicity (logP) and target affinity.
  • Biological Testing : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinases) or cellular models. Contradictions in activity (e.g., lower potency with bulkier groups) may indicate steric hindrance .

Q. What in vivo pharmacokinetic parameters should be prioritized for this compound?

  • Methodological Answer :

  • ADME Profiling :
  • Absorption : Oral bioavailability via rat PK studies; logP >3 suggests moderate absorption but potential first-pass metabolism.
  • Metabolism : Incubate with liver microsomes (human/rodent) to identify CYP450-mediated oxidation (e.g., sulfonyl group stability).
  • Tissue Distribution : Radiolabel the compound (e.g., 14^{14}C) to track accumulation in target tissues (e.g., CNS for neuroactive derivatives) .

Q. How can computational modeling predict target receptor interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of serotonin receptors (5-HT1A_{1A}, 5-HT2A_{2A}) or kinases. The sulfonyl group may form hydrogen bonds with Asp116 (5-HT1A_{1A}), while the thiazole engages in hydrophobic interactions .
  • MD Simulations : Run 100-ns trajectories to assess binding stability; RMSD >2 Å suggests conformational shifts reducing affinity .

Q. How to resolve contradictions in reported antiplatelet vs. pro-arrhythmic effects of piperazine derivatives?

  • Methodological Answer :

  • Dose-Dependent Studies : Test across concentrations (1 nM–100 µM) in human platelet-rich plasma (antiplatelet) and Langendorff heart models (arrhythmia).
  • Mechanistic Profiling : Use patch-clamp assays to evaluate hERG channel inhibition (pro-arrhythmic risk) versus COX-1/TAFIa inhibition (antiplatelet). Contradictions may arise from off-target effects at high doses .

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